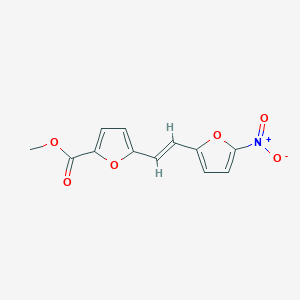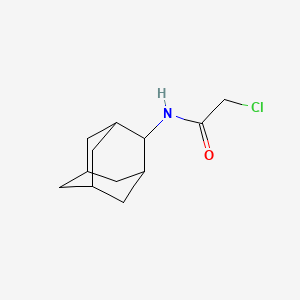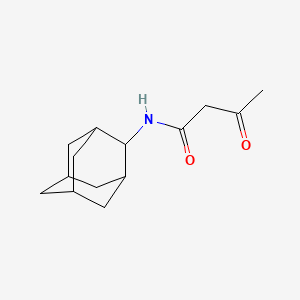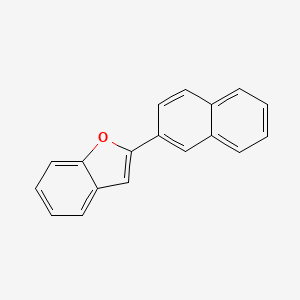
2-(2-Naphthyl)benzofuran
Overview
Description
2-(2-Naphthyl)benzofuran, also known as 2-NBF, is a chemical compound that belongs to the benzofuran family. It has gained significant attention in the scientific community due to its potential therapeutic properties. 2-NBF has been extensively studied for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Stereochemistry in Alkylation
A study by Fan et al. (1994) focused on the structural analysis of products formed in the base-catalysed alkylation of 2-naphthol with glyoxal. The research employed IR, 1H and 13C NMR spectroscopy, and mass spectrometry, providing insights into the stereochemistry of such reactions.
Asymmetric Arylation
Liu et al. (2016) discussed an organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones, highlighting the use of cooperative visible light photocatalysis and asymmetric hydrogen-bond catalysis for arylation processes. This method has implications for the synthesis of benzofuran derivatives with high enantioselectivities (Liu et al., 2016).
Annelation of Furan Rings
Omelchuk et al. (2016) covered methods for the annelation of a furan ring to arenes, focusing on benzofurans and their derivatives used in drug design. This survey included methods developed mostly in the last decade, analyzing trends in synthetic methods of benzofurans and their importance in various biological activities (Omelchuk et al., 2016).
Synthesis of Heterocyclic Systems
Gao et al. (2012) described a novel approach for the synthesis of heterocyclic systems of 2-(benzofuran-2-yl)benzo[h]quinoline-3-carboxylic acid derivatives. The research emphasized the one-pot reaction of ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate with various substituted salicylaldehydes, contributing to the synthesis of polyfunctionalized furan derivatives (Gao et al., 2012).
Electroluminescence Applications
Tsai et al. (2016) synthesized benzofuranyl benzene incorporating naphthyl entities for electroluminescence applications. These compounds exhibited bipolar transport characteristics and were used in OLEDs, demonstrating significant external efficiencies (Tsai et al., 2016).
Natural Occurrence and Racemization
Zhang et al. (2020) isolated (±)-pratenone A, a natural 3-(1-naphthyl)-2-benzofuran-1(3H)-one polyketide, from a marine-derived Streptomyces pratensis strain. The study discussed the solvent-induced racemization of this compound and its biological activity (Zhang et al., 2020).
Suzuki Coupling Synthesis
Wang et al. (2006) described a biologically active naphthyl benzofuran derivative synthesis, highlighting a regioselective Suzuki coupling of a benzofuran and a dibromo substituted naphthalene. This study offers insights into the scope of regioselective Suzuki coupling (Wang et al., 2006).
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are known to interact with various targets, including antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to inhibit the uptake of norepinephrine (na) and serotonin (5-ht) more than dopamine . They also release monoamines and interact with trace amine-associated receptor 1 (TA1 receptor), similar to classic amphetamines .
Biochemical Pathways
Benzofuran derivatives have been reported to modulate disease-related biological pathways through binding with targeted therapeutic proteins .
Pharmacokinetics
Benzofuran derivatives are known to inhibit na and 5-ht uptake more than dopamine uptake, similar to methylenedioxymethamphetamine (mdma) and unlike methamphetamine . This suggests that these compounds may have similar ADME properties to MDMA.
Result of Action
Benzofuran derivatives have been reported to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
It has been reported that fragmented parts of different plants, including carrot, onion, cucumber, eggplant, and so forth, can reduce prochiral ketones . This suggests that the action of 2-(Naphthalen-2-yl)benzofuran might be influenced by certain environmental factors.
Safety and Hazards
While specific safety data for 2-(2-Naphthyl)benzofuran was not found, it’s important to note that benzofuran compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .
Future Directions
The potential of 2-naphthol in multicomponent reactions is still being discovered . This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry . The development of novel synthetic methods for the direct preparation of dibenzo [ b, d ]furans from readily accessible materials is very important .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been found to exhibit anticancer activity against the human ovarian cancer cell line A2780 .
Cellular Effects
Some studies have suggested that benzofuran derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(Naphthalen-2-yl)benzofuran at different dosages in animal models have not been extensively studied. A study on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate, showed that it could be safely used in pregnancy due to its non-detectable teratogenicity .
Metabolic Pathways
It has been suggested that benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
It is known that benzofuran derivatives can interact with various transporters or binding proteins .
Subcellular Localization
Some benzofuran derivatives have been found to localize in specific compartments or organelles within the cell .
properties
IUPAC Name |
2-naphthalen-2-yl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAQWWHSQWREJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)
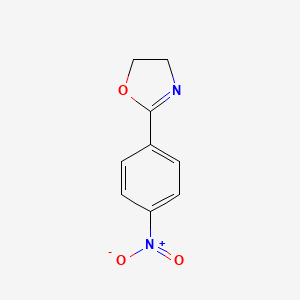
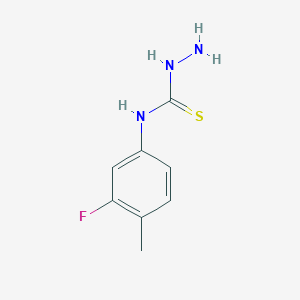
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

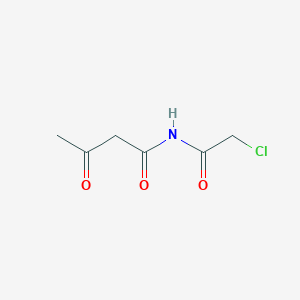
![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)
